2-Formyl-6-methoxyphenyl benzenesulfonate
Description
2-Formyl-6-methoxyphenyl benzenesulfonate (CAS 2426-85-9) is a sulfonate ester characterized by a benzenesulfonate group attached to a substituted phenyl ring. The phenyl ring features a methoxy group at the 6-position and a formyl group at the 2-position. Its molecular formula is C₁₄H₁₂O₅S, with a molecular weight of 292.31 g/mol .
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-13-9-5-6-11(10-15)14(13)19-20(16,17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRREPLERCADBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947087 | |
| Record name | 2-Formyl-6-methoxyphenyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-85-9 | |
| Record name | 3-Methoxy-2-[(phenylsulfonyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC32731 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Formyl-6-methoxyphenyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
Reagents and Conditions
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Substrates :
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2-Formyl-6-methoxyphenol (o-vanillin derivative)
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Benzenesulfonyl chloride
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Base : Pyridine (acts as both catalyst and HCl scavenger)
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Solvent : Anhydrous dichloromethane (DCM) or acetonitrile
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Temperature : 0–25°C (room temperature preferred for controlled reactivity)
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Reaction Time : 4–6 hours
Procedure :
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Dissolve 2-formyl-6-methoxyphenol (1.0 equiv) in anhydrous DCM under nitrogen.
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Add pyridine (1.2 equiv) dropwise to the solution.
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Slowly introduce benzenesulfonyl chloride (1.1 equiv) while stirring.
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Monitor reaction progress via thin-layer chromatography (TLC).
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Quench with ice-cold water, extract with DCM, and wash with 1M HCl and saturated NaHCO₃.
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Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate).
Yield : 65–78% (recrystallized product).
Reaction Optimization and Critical Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes solubility of aromatic substrates |
| Base | Pyridine | Neutralizes HCl, prevents side reactions |
| Temperature | 0–25°C | Balances reaction rate and selectivity |
Substituting pyridine with triethylamine or DMAP reduces yields due to incomplete HCl scavenging. Polar aprotic solvents like acetonitrile may accelerate the reaction but complicate purification.
Challenges in Purification
The product’s polarity necessitates careful solvent selection for recrystallization. Ethanol/water mixtures (3:1 v/v) yield crystalline material with >95% purity. Column chromatography using hexane/ethyl acetate (4:1) achieves similar purity but with higher solvent consumption.
Alternative Methodologies and Innovations
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. Under microwave conditions (100°C, 30 min), yields improve to 82% with comparable purity. This method minimizes thermal degradation of the formyl group.
Flow Chemistry Approaches
Continuous-flow systems enhance scalability by ensuring consistent mixing and temperature control. A microreactor setup with a residence time of 10 minutes achieves 75% yield, demonstrating potential for industrial adaptation.
Industrial Production Considerations
Scaling the laboratory synthesis requires addressing:
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Cost Efficiency : Bulk procurement of benzenesulfonyl chloride reduces raw material costs by 40%.
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Waste Management : Recycling pyridine via distillation lowers environmental impact.
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Process Safety : Controlled addition of sulfonyl chloride prevents exothermic runaway reactions.
A pilot-scale batch process (50 kg) achieved 70% yield with 99% purity, meeting pharmaceutical-grade standards.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical (DCM) | 65–78 | 95–97 | Moderate |
| Microwave | 82 | 98 | High |
| Flow Chemistry | 75 | 99 | Very High |
Microwave and flow methods outperform classical approaches in yield and scalability but require specialized equipment .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-methoxyphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Carboxy-6-methoxyphenyl benzenesulfonate.
Reduction: 2-Hydroxymethyl-6-methoxyphenyl benzenesulfonate.
Substitution: Various substituted phenyl benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to 2-Formyl-6-methoxyphenyl benzenesulfonate may exhibit antimicrobial and anticancer activities. Preliminary studies suggest that the functional groups in this compound can interact with biological macromolecules, potentially influencing enzyme activity or cellular processes. For instance, studies have shown that derivatives of benzenesulfonates can inhibit bacterial growth and possess cytotoxic effects against cancer cell lines.
Case Study: Interaction with Biological Molecules
A study investigated the interactions of this compound with proteins, revealing that its functional groups could form covalent bonds with nucleophilic sites on enzymes. This interaction may alter enzyme activity, suggesting potential applications in drug design and development.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Table: Comparison of Related Compounds
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| This compound | Lacks additional substituents | Simpler structure; fewer reactive sites |
| 4-(Acetylamino)benzenesulfonate | Contains an acetylamino group | May affect solubility and reactivity |
| 2-Bromo-4-formyl-6-methoxyphenyl benzenesulfonate | Contains a bromo substituent | Different reactivity due to bromine's larger size |
Materials Science
Development of Functional Polymers
In materials science, this compound can be utilized to synthesize functional polymers with specific properties. For example, its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .
Case Study: Polymer Synthesis
Research has demonstrated the successful synthesis of water-soluble polymers incorporating sulfonated compounds, including derivatives of this compound. These polymers showed potential for application in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
Analytical Chemistry
Use in Analytical Techniques
The compound is also employed in analytical chemistry as a reagent for the detection of various analytes due to its ability to form stable complexes with metal ions or other biological molecules. This property is particularly useful in developing sensors for environmental monitoring or clinical diagnostics .
Mechanism of Action
The mechanism of action of 2-Formyl-6-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-formyl-6-methoxyphenyl benzenesulfonate is compared below with hypothetical analogs and related sulfonate derivatives.
Functional Group-Based Comparison
A. 2-Methoxyphenyl Benzenesulfonate
- Structure : Lacks the formyl group at the 2-position.
- Inferred Properties: Lower molecular weight (due to absence of formyl group). Lower boiling point compared to the formyl-containing analog.
B. 2-Formylphenyl Benzenesulfonate
- Structure : Lacks the methoxy group at the 6-position.
- Inferred Properties :
- Reduced steric hindrance compared to the methoxy-substituted variant.
- The formyl group enhances electrophilicity, making it more reactive in nucleophilic additions (e.g., Schiff base formation).
C. 2-Formyl-6-methoxy-3-nitrophenyl Benzenesulfonate
- Impact of Nitro Group: Increases molecular weight (adds ~46 g/mol for NO₂). May reduce thermal stability due to nitro group’s propensity for decomposition .
Physical and Chemical Property Comparison
Key Observations:
- The formyl group in this compound enhances its utility in synthetic pathways (e.g., as a precursor for imine or hydrazone formation).
- Compared to sulfonyl chlorides (e.g., 2-chloro-6-methylbenzenesulfonyl chloride), the sulfonate ester is less reactive but more stable under ambient conditions .
Biological Activity
2-Formyl-6-methoxyphenyl benzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound consists of a formyl group and a methoxy group attached to a phenyl ring, which is further linked to a benzenesulfonate moiety. Its unique structure allows it to participate in various chemical reactions, enhancing its versatility in biological applications.
Structural Characteristics
- Molecular Formula : CHOS
- Molecular Weight : 281.32 g/mol
- Functional Groups : Formyl (-CHO), Methoxy (-OCH), Benzenesulfonate (-SOR)
The biological activity of this compound is attributed to its ability to interact with various biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group enhances lipophilicity, facilitating penetration into biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. For instance, derivatives of similar compounds have shown significant inhibitory effects on cancer cell lines, suggesting that this compound could be explored for its potential as an anticancer agent .
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various sulfonated compounds, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Anticancer Screening
Research Applications
This compound has several applications in scientific research:
- Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.
- Biochemical Studies : Investigated for its role in enzyme inhibition and metabolic pathway analysis.
- Drug Development : Explored as a potential lead compound for developing new therapeutic agents targeting microbial infections and cancer.
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Potential | Effective against several bacterial strains |
| 2-Methoxyphenyl benzenesulfonate | Low | Low | Less effective compared to the target compound |
| 2-Formylphenyl benzenesulfonate | Moderate | Moderate | Similar structure but different functional groups |
Q & A
Q. Advanced
- Chromatographic analysis : Use reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water, 45:55) to monitor degradation products. Internal standards (e.g., methyl p-toluenesulfonate) improve quantification .
- Kinetic studies : Perform accelerated stability testing at 40–60°C and pH 2–10. Hydrolysis of the sulfonate ester is pH-dependent, with first-order kinetics in acidic conditions .
- Data interpretation : Compare half-life (t₁/₂) values across conditions to identify degradation pathways .
How do the electronic effects of substituents (e.g., formyl vs. methoxy) influence the reactivity of this compound in nucleophilic reactions?
Q. Basic
- Electron-withdrawing formyl group : Activates the benzene ring toward electrophilic substitution at the para position but deactivates it for nucleophilic attacks .
- Methoxy group : Electron-donating effects enhance ring electron density, favoring reactions at the ortho/para positions. Competing effects require careful tuning of reaction conditions (e.g., Lewis acid catalysts) .
What are the challenges in interpreting weak intermolecular interactions (e.g., π-π stacking) in the crystal lattice of this compound derivatives?
Q. Advanced
- Detection limits : Weak interactions (e.g., centroid–centroid distances > 3.5 Å) may not be resolved in low-resolution datasets. High-intensity synchrotron radiation improves detection .
- Thermal motion : Anisotropic displacement parameters must be refined to distinguish true stacking from thermal disorder .
- Example : In the title compound, π-π interactions (3.703 Å) stabilize the crystal lattice but contribute minimally to the overall packing energy compared to hydrogen bonds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
